molecular formula C7H6N4O B1347663 4-(1H-Tetrazol-5-YL)phenol CAS No. 51517-88-5

4-(1H-Tetrazol-5-YL)phenol

Cat. No.: B1347663
CAS No.: 51517-88-5
M. Wt: 162.15 g/mol
InChI Key: QOYMNYWFHZFXHR-UHFFFAOYSA-N
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Description

4-(1H-Tetrazol-5-yl)phenol (CAS: 51517-88-5) is a heterocyclic compound characterized by a phenolic hydroxyl group (-OH) and a tetrazole ring (1H-tetrazol-5-yl) attached to a benzene ring. Its molecular formula is C₇H₆N₄O (molecular weight: 162.15 g/mol), and it exhibits a melting point of approximately 240°C (with decomposition) . The compound is notable for its dual functionality: the phenolic group imparts acidity (pKa ~9–10), while the tetrazole ring contributes to hydrogen bonding and coordination chemistry, making it valuable in materials science and medicinal chemistry .

Key applications include:

  • Coordination Chemistry: Used to synthesize metal-organic frameworks (MOFs) and coordination polymers, leveraging its tetrazole moiety as a ligand .
  • Pharmaceutical Intermediates: Serves as a precursor for bioactive molecules, such as angiotensin II receptor blockers (e.g., Olmesartan) .
  • Synthetic Chemistry: Employed in microwave-assisted synthesis of flavonols and chromenones with antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for 4-(1H-Tetrazol-5-YL)phenol are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

Scientific Research Applications

Synthesis of Tetrazoles

Various methods exist for synthesizing 5-substituted 1H-tetrazoles, the core structure of 4-(1H-Tetrazol-5-yl)phenol. These methods include:

  • Cycloaddition Reactions: A [3+2]-cycloaddition reaction between nitrile derivatives and sodium azide, catalyzed by scandium triflate, can produce 5-substituted tetrazoles with yields ranging from 25% to 100% . Bismuth chloride can also serve as a catalyst under similar conditions, yielding up to 99% .
  • Microwave (MW) Irradiation: Using microwave irradiation with heterogeneous catalysts like Pd/Co nanoparticles can lead to shorter reaction times and easier separation .
  • Heterogeneous Catalysts: Solid acid resins like Amberlyst-15 can catalyze the reaction in DMSO solvent at 85°C, yielding products in high percentages . Silica-supported lanthanum triflate is also effective for synthesizing 5-substituted 1H-tetrazoles .

Scientific Research Applications

While specific applications of this compound are not detailed in the provided search results, the broader applications of tetrazoles and related compounds offer insights:

  • Antimicrobial Activity: Some synthesized tetrazoles exhibit in vitro antibacterial activity against bacteria such as Bacillus cereus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against fungi such as Penicillium purpurogenum, Aspergillus flavus, and Trichothecium rosium .
  • Pharmaceutical Applications: Pyrazole-tetrazole hybrid molecules have shown potential as anti-diabetic agents .
  • Vasorelaxant Effect: Tetrazole compounds can have a vasorelaxant effect .

Data Table of Synthesis Examples

CatalystReaction ConditionsProductYield
Scandium triflatei-PrOH/water (3:1), MW irradiation, 160 °C, 1 hour5-(4-cyanophenyl)-1H-triazole100%
Bismuth chloridei-PrOH/water (3:1), MW irradiation5-(2-furyl)-1H-tetrazole99%
Amberlyst-15DMSO, 85 °C, 12 hours5-(4-methoxyphenyl)-1H-tetrazole94%
Cu(II) on CAESDMSO5-(4-cyanophenyl)-1H-tetrazole96%
CuttleboneDMSO, 110 °C5-benzyl-1H-tetrazole98%
Pd/Co nanoparticlesMW4-(1H-tetrazol-5-yl)pyridine99%

Mechanism of Action

The mechanism of action of 4-(1H-Tetrazol-5-YL)phenol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Tetrazole Substituents

Table 1: Key Structural Analogues of 4-(1H-Tetrazol-5-yl)phenol

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
2-Methoxy-4-(1H-tetrazol-5-yl)phenol C₈H₈N₄O₂ -OCH₃ at position 2, -OH at position 4 Enhanced solubility in polar solvents; used in NMR studies
2-Amino-4-(1H-tetrazol-5-yl)phenol C₇H₇N₅O -NH₂ at position 2, -OH at position 4 Higher basicity (pKa ~8.5); potential antiviral applications
4-(1-Methyl-1H-tetrazol-5-yl)phenol C₈H₈N₄O Methyl group at N1 of tetrazole Reduced acidity (pKa ~10.5); used in regioselective alkylation studies
2,6-Dinitro-4-(1H-tetrazol-5-yl)phenol C₇H₄N₆O₅ -NO₂ at positions 2 and 6 Strong electron-withdrawing effects; forms luminescent MOFs
4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)methyl]phenol C₂₀H₁₄N₄OS Phenothiazine-tetrazole hybrid Exhibits antifungal and anti-inflammatory activity

Functional Group Modifications and Their Impact

  • Acidity: The parent compound (this compound) has a pKa ~9–10 due to the phenolic -OH and tetrazole NH . Methylation of the tetrazole (e.g., 4-(1-methyl-1H-tetrazol-5-yl)phenol) increases pKa to ~10.5 by reducing NH acidity . Nitro groups (e.g., 2,6-dinitro derivative) lower pKa further (~7–8) through electron-withdrawing effects .
  • Coordination Behavior: The unsubstituted tetrazole in this compound allows for versatile coordination with metals (e.g., Zn²⁺, Cu²⁺) to form 3D frameworks . Hybrid derivatives (e.g., phenothiazine-tetrazole) exhibit unique luminescent properties due to extended π-conjugation .
  • Bioactivity: Antimicrobial Activity: Tetrazole-based flavonols derived from this compound show efficacy against Staphylococcus aureus and E. coli . Antihypertensive Applications: Methylated analogues are intermediates in drugs like Olmesartan, which targets angiotensin II receptors .

Spectral and Physical Property Comparisons

Table 2: Spectral Data for Selected Analogues

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Applications
This compound 3200 (OH), 1600 (C=N) 6.8–7.9 (aromatic H), 10.2 (OH) MOFs, drug synthesis
2-Methoxy-4-(1H-tetrazol-5-yl)phenol 3100 (OH), 1250 (C-O-C) 3.9 (OCH₃), 6.7–7.8 (aromatic H) Solubility studies
4-(1-Methyl-1H-tetrazol-5-yl)phenol 2950 (CH₃), 1580 (C=N) 3.4 (CH₃), 6.9–7.6 (aromatic H) Regioselective alkylation

Biological Activity

4-(1H-Tetrazol-5-YL)phenol is a compound that belongs to the tetrazole class of heterocycles, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other pharmacological properties. Additionally, it includes relevant data tables and case studies that illustrate the compound's potential applications in medicine.

Overview of this compound

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C_7H_7N_5O
  • Molecular Weight: 162.15 g/mol
  • CAS Number: 51517-88-5

The compound features a phenolic structure substituted with a tetrazole ring at the para position, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding: Tetrazole derivatives can form hydrogen bonds with amino acids in the active sites of target proteins, influencing enzymatic activities.
  • Interaction with Microbial Targets: The compound may disrupt microbial growth by inhibiting enzymes critical for bacterial survival or by interfering with cell wall synthesis .
  • Metabolic Pathways: It has been suggested that tetrazolic compounds can form β-glucuronides, which may play a role in their pharmacokinetics and bioavailability.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of this compound against various bacterial strains. The compound has shown significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli12100
Bacillus subtilis1475
Pseudomonas aeruginosa10200

These results indicate that the compound exhibits varying degrees of antibacterial activity, with notable effectiveness against Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Studies have shown that it possesses moderate antifungal effects against common pathogenic fungi.

Table 2: Antifungal Activity of this compound

Fungal StrainZone of Inhibition (mm)MIC (µg/mL)
Candida albicans1380
Aspergillus flavus11150

These findings suggest potential therapeutic applications in treating fungal infections .

Anticancer Activity

Recent research has indicated that tetrazole derivatives, including this compound, may exhibit anticancer properties. The mechanism may involve the inhibition of cancer cell proliferation and induction of apoptosis.

Case studies have reported that certain derivatives show cytotoxic effects on various cancer cell lines:

Table 3: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)28

These results highlight the compound's potential as a lead molecule in cancer therapy development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing 4-(1H-tetrazol-5-yl)phenol with high purity and yield?

The synthesis typically involves cycloaddition reactions between nitriles and sodium azide. For example, 4-hydroxybenzonitrile reacts with NaN₃ in dimethylformamide (DMF) or PEG-400 under catalytic conditions (e.g., Bleaching Earth Clay at pH 12.5) at 70–80°C for 1–2 hours . Post-synthesis purification via recrystallization (e.g., aqueous acetic acid) yields ~97% purity. Monitoring by TLC and characterization via melting point (~240°C, decomposition) and NMR ensures quality .

Q. How can NMR spectroscopy resolve tautomeric equilibria in this compound?

The tetrazole ring exhibits 1H- and 2H-tautomerism, detectable via 1H^1H NMR in DMSO-d6d_6:

  • 1H-tautomer : Aromatic protons at δ 6.97 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H) and 7.87 (d, J=8.8HzJ = 8.8 \, \text{Hz}, 2H) .
  • 2H-tautomer : Additional downfield shifts (δ 8.0–8.2 ppm) due to NH protons. 13C^{13}C NMR distinguishes tautomers via carbonyl (C=O) and tetrazole ring carbons (δ 152–155 ppm) .

Q. What purification methods are effective for removing byproducts in tetrazole synthesis?

  • Recrystallization : Use hot water or aqueous acetic acid to isolate high-purity crystals .
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted nitriles or azide residues .
  • Decolorizing agents : Activated charcoal in polar solvents (e.g., ethanol) eliminates colored impurities .

Q. How stable is this compound under acidic or basic conditions?

The compound decomposes above 240°C and is sensitive to prolonged exposure to strong acids (e.g., HCl), which protonate the tetrazole ring, or strong bases (e.g., NaOH), which deprotonate the phenol group. Stability studies in DMSO or ethanol at 25°C show no degradation over 72 hours .

Advanced Research Questions

Q. How does regioselectivity in alkylation reactions of this compound depend on reaction conditions?

Alkylation at the tetrazole N1 or N2 positions is influenced by:

  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) favor N1-alkylation due to enhanced nucleophilicity .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for N2-alkylation, as shown in methyl iodide reactions producing 5a (N1-methyl) vs. 5b (N2-methyl) .
  • Temperature : Higher temperatures (>80°C) favor thermodynamic N2 products .

Q. How do crystallographic data reconcile with solution-phase structural models of this compound derivatives?

Single-crystal X-ray diffraction reveals planar tetrazole-phenol systems with intramolecular hydrogen bonding (O–H···N, 2.6–2.8 Å). In solution, NMR shows dynamic tautomerism, but solid-state structures lock the 1H-tautomer. Discrepancies arise in dihedral angles (5–10° in crystal vs. flexible rotation in solution) .

Q. What catalytic systems enhance the efficiency of tetrazole ring formation in phenol derivatives?

  • Nanomagnetic catalysts : Fe₃O₄@APTMS-DFX-Cu(II) enables "click chemistry" for tetrazole synthesis under mild conditions (50°C, 4 h) with >90% yield .
  • Heterogeneous catalysts : Bleaching Earth Clay in PEG-400 reduces reaction time (1 h) and eliminates metal contamination .

Q. How do solvent effects influence the reaction kinetics of this compound in Suzuki-Miyaura couplings?

Polar aprotic solvents (e.g., DMF) accelerate oxidative addition steps but may deactivate palladium catalysts. Mixed solvents (H₂O:EtOH, 1:1) improve aryl boronic acid solubility while maintaining catalytic activity, achieving coupling yields of 75–85% .

Q. Can computational methods predict the reactivity of this compound in coordination polymers?

DFT calculations (B3LYP/6-31G*) show strong electron-withdrawing effects from the tetrazole ring, favoring coordination with transition metals (e.g., Cu²⁺, Zn²⁺). Molecular docking simulations predict binding affinities for porphyrin-like frameworks, relevant to MOF design .

Q. What role does this compound play in supramolecular assemblies?

The phenol OH and tetrazole NH groups act as hydrogen-bond donors, forming 2D networks with acceptors like pyridine or urea derivatives. In crystal structures, these interactions create porous frameworks with potential gas storage applications .

Properties

IUPAC Name

4-(2H-tetrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c12-6-3-1-5(2-4-6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYMNYWFHZFXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90419945, DTXSID50901154
Record name 5-(4-Hydroxyphenyl)tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_229
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51517-88-5
Record name 5-(4-Hydroxyphenyl)tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-(1H-Tetrazol-5-YL)phenol
4-(1H-Tetrazol-5-YL)phenol
4-(1H-Tetrazol-5-YL)phenol
4-(1H-Tetrazol-5-YL)phenol
4-(1H-Tetrazol-5-YL)phenol
4-(1H-Tetrazol-5-YL)phenol

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